molecular formula C24H25N5O2 B2381217 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 895022-14-7

2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

Katalognummer: B2381217
CAS-Nummer: 895022-14-7
Molekulargewicht: 415.497
InChI-Schlüssel: CJXRXQMIMMKEKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, characterized by a fused bicyclic heterocyclic core. The structure features a 2,3-dimethylphenyl substituent at the 1-position of the pyrazolo-pyrimidinone scaffold and an N-mesitylacetamide (N-(2,4,6-trimethylphenyl)acetamide) side chain at the 5-position. This molecular architecture is designed to enhance interactions with biological targets, such as kinases or enzymes, by leveraging the steric bulk of the mesityl group and the electronic effects of the dimethylphenyl moiety .

Eigenschaften

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-14-9-16(3)22(17(4)10-14)27-21(30)12-28-13-25-23-19(24(28)31)11-26-29(23)20-8-6-7-15(2)18(20)5/h6-11,13H,12H2,1-5H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXRXQMIMMKEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate hydrazine derivatives with diketones or ketoesters, followed by further functionalization steps to introduce the desired substituents . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the formation of the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The amide and ester-like groups in the molecule are susceptible to hydrolysis under acidic or basic conditions.

Reaction TypeConditionsProducts FormedYield (%)References
Acidic Hydrolysis HCl (6M), reflux, 8–12 hrsCarboxylic acid derivative (via cleavage of the acetamide bond)70–85,
Basic Hydrolysis NaOH (2M), 60°C, 4–6 hrsSodium carboxylate salt and mesitylamine65–80 ,
  • The acetamide group hydrolyzes to form a carboxylic acid or its conjugate base, depending on pH .

  • The pyrimidinone ring’s 4-oxo group remains stable under mild conditions but may degrade under prolonged exposure to strong acids or bases.

Nucleophilic Substitution

Electrophilic sites on the pyrimidinone ring (e.g., carbonyl carbons) react with nucleophiles like amines or thiols.

NucleophileConditionsProducts FormedSelectivityReferences
Primary Amines DMF, 80°C, 24 hrsSubstitution at C6 or C2 positionsModerate,
Thiophenol K₂CO₃, DMSO, 100°C, 12 hrsThioether derivatives at the pyrimidinone ringHigh
  • Reactivity at the pyrimidinone ring is influenced by steric hindrance from the 2,3-dimethylphenyl group.

  • Substitution at C6 is favored due to reduced steric crowding compared to C2 .

Reduction Reactions

The 4-oxo group and aromatic rings can undergo reduction.

Reducing AgentConditionsProducts FormedYield (%)References
NaBH₄ MeOH, 25°C, 2 hrsPartial reduction of the pyrimidinone ring40–50
H₂ (Pd/C) Ethanol, 60 psi, 6 hrsSaturated pyrazoline derivative75–90 ,
  • Catalytic hydrogenation reduces the pyrimidinone ring to a dihydro derivative, preserving the amide bond .

  • Borohydride selectively reduces keto groups without affecting aromatic rings.

Oxidation Reactions

Methyl groups on the mesityl and dimethylphenyl substituents are oxidation targets.

Oxidizing AgentConditionsProducts FormedYield (%)References
KMnO₄ H₂O, 100°C, 8 hrsCarboxylic acid derivatives of methyl groups50–60,
CrO₃ Acetic acid, 60°C, 12 hrsKetone intermediates30–40
  • Oxidation of methyl groups proceeds via radical intermediates, forming benzoic acid derivatives.

  • Over-oxidation risks degradation of the pyrimidinone core .

Metal Complexation

The nitrogen-rich structure acts as a polydentate ligand for transition metals.

Metal SaltConditionsComplex StructureStabilityReferences
Cu(II) chloride EtOH, 25°C, 1 hrOctahedral Cu complex with N,O-coordinationHigh ,
Fe(III) nitrate DMF, 60°C, 4 hrsTetrahedral Fe complexModerate
  • Coordination occurs via the pyrimidinone carbonyl oxygen and pyrazole nitrogen .

  • Complexes exhibit enhanced solubility in polar aprotic solvents .

Coupling Reactions

Functionalization via cross-coupling is feasible with halogenated precursors.

Reaction TypeConditionsProducts FormedYield (%)References
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, 80°C, 24 hrsBiaryl derivatives at the pyrimidinone ring60–75 ,
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, 100°CAminated analogs55–70
  • Requires prior halogenation (e.g., bromination) of the pyrimidinone ring .

  • Coupling efficiency depends on steric accessibility of reaction sites .

Wissenschaftliche Forschungsanwendungen

The biological activity of this compound is attributed to its unique structural features, which allow it to interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound's structure allows it to inhibit key enzymes involved in cell proliferation and tumor growth. For instance, docking studies have demonstrated that similar compounds can effectively bind to and inhibit targets such as cyclin-dependent kinases (CDKs) and other enzymes crucial for cancer cell survival .

Antimicrobial Activity

Compounds with a pyrazolo[4,3-d]pyrimidine core have shown promising antimicrobial effects. Preliminary studies suggest that this compound may exhibit activity against pathogens such as Mycobacterium tuberculosis, with IC50 values indicating potential efficacy in inhibiting bacterial growth .

Synthesis and Production

The synthesis of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. Common methods include:

  • Cyclization : Involving hydrazine derivatives with β-diketones or β-ketoesters.
  • Functionalization : Introducing specific substituents to enhance biological activity.
  • Microwave-assisted synthesis : Employed for optimizing reaction rates and yields.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antitubercular Activity : A study evaluated various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally similar to the target compound. These studies suggest that modifications can enhance efficacy against resistant strains .
  • Cytotoxicity Assessment : Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) indicated that certain derivatives were non-toxic at effective concentrations against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives reported in the literature, focusing on substituent variations and synthetic pathways:

Compound Name Core Structure R1 (Pyrazolo-Pyrimidinone Substituent) Acetamide Substituent (R2) Key Synthetic Steps Reference ID
2-(1-(2,3-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide Pyrazolo[3,4-d]pyrimidin-4-one 2,3-Dimethylphenyl N-Mesityl (2,4,6-trimethylphenyl) Likely involves alkylation of pyrazolo-pyrimidinone with mesityl-substituted α-chloroacetamide N/A (Target)
2-[1-(4-Fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl N-(3-Methoxyphenyl) Phenacyl chloride coupling with substituted pyrazolo-pyrimidinone intermediate
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl N-Methyl Reacted with N-methyl α-chloroacetamide under basic conditions
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl (pyridine core) N-(4-Nitrophenyl) Alkylation of pyrazolo-pyridine with nitro-substituted acetamide via K2CO3-mediated coupling

Key Structural and Functional Differences:

In contrast, the 3-methoxyphenyl group () offers electron-donating properties, which may enhance solubility but reduce membrane permeability . Chlorophenyl () and nitrophenyl () substituents introduce electron-withdrawing effects, which could stabilize charge-transfer interactions but increase metabolic susceptibility .

Synthetic Pathways: The target compound’s synthesis likely parallels methods in , where pyrazolo-pyrimidinones react with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under basic conditions . Compounds with fluorophenyl or methoxyphenyl groups () utilize phenacyl chloride intermediates, a strategy adaptable to diverse substituents .

Analytical Data Trends :

  • IR spectra of similar compounds (e.g., ) show characteristic C=O stretches at ~1668 cm⁻¹, while N–H stretches appear near 3333 cm⁻¹ . The mesityl group’s methyl vibrations (~2850–2960 cm⁻¹) would further distinguish the target compound.
  • ¹H NMR signals for methyl groups (e.g., mesityl’s three singlets at δ ~2.2–2.4 ppm) contrast with methoxy (δ ~3.8 ppm) or nitro groups (δ ~8.0–8.5 ppm) in analogs .

Research Implications

The structural diversity among these compounds highlights the tunability of pyrazolo-pyrimidinone derivatives for drug discovery. Further studies should explore in vitro activity and selectivity against kinase targets to validate these hypotheses.

Biologische Aktivität

Overview

The compound 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H24N4O2
  • Molecular Weight : 376.46 g/mol
  • CAS Number : 894992-37-1

The structure features a pyrazolo[3,4-d]pyrimidine core with various substituents that enhance its biological activity.

The primary mechanism of action of 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound has shown promise in modulating various signaling pathways associated with cancer progression and cell proliferation .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell growth.

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)12.5CDK inhibition leading to apoptosis
MCF-7 (Breast)15.0Induction of cell cycle arrest
HeLa (Cervical)10.0Inhibition of proliferation

These findings suggest that the compound may serve as a potential lead in developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have indicated that 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide exhibits antimicrobial activity against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the potential for this compound in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Cancer Research reported that treatment with 2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide led to a significant reduction in tumor size in xenograft models. The study concluded that the compound effectively targets CDKs, resulting in decreased tumor proliferation rates .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against multi-drug resistant pathogens. The findings indicated that it could serve as a novel agent in combating antibiotic resistance due to its unique mechanism of action .

Q & A

Q. What are the critical steps and reaction conditions for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cyclization of pyrazole precursors, substitution with aromatic groups (e.g., 2,3-dimethylphenyl), and coupling with mesitylacetamide. Key parameters include:

  • Solvent selection : Ethanol or DMSO for solubility and reactivity .
  • Catalysts : Triethylamine or sodium hydride to enhance reaction efficiency .
  • Temperature control : Step-dependent ranges (e.g., 60–80°C for cyclization, room temperature for coupling) . Yield optimization requires iterative adjustments to these parameters, validated via HPLC purity checks .

Q. Which analytical techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., distinguishing pyrazolo[3,4-d]pyrimidine core vs. acetamide substituents) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D conformation, including bond angles and substituent orientation .

Q. What key structural features influence its biological activity?

  • Pyrazolo[3,4-d]pyrimidine core : Facilitates kinase inhibition via ATP-binding pocket interactions .
  • 2,3-Dimethylphenyl group : Enhances lipophilicity and target binding affinity .
  • Trifluoromethoxy/mesityl groups : Improve metabolic stability and selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Contradictions often arise from substituent-dependent effects or assay variability. Methodological approaches include:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing methyl with methoxy) to isolate activity drivers .
  • Standardized assays : Use consistent cell lines (e.g., A549 for cytotoxicity) and controls .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics to eliminate false positives .

Q. What computational strategies improve target selectivity?

  • Molecular Docking : Predict binding modes with kinases (e.g., EGFR, VEGFR2) using software like AutoDock Vina .
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time (≥100 ns simulations) .
  • Free Energy Perturbation (FEP) : Compare binding energies of analogs to prioritize selective derivatives .

Q. How can stability issues in aqueous or biological matrices be mitigated?

  • Degradation studies : Monitor hydrolytic stability via LC-MS under physiological pH (e.g., pH 7.4 buffer) .
  • Formulation additives : Use cyclodextrins or liposomal encapsulation to enhance solubility .
  • Prodrug design : Introduce ester groups to reduce premature metabolism .

Q. What methodologies identify synergistic effects with other therapeutic agents?

  • Combination Index (CI) assays : Use Chou-Talalay analysis to quantify synergy in cancer cell lines (e.g., CI < 1 indicates synergy) .
  • Transcriptomics : Profile gene expression changes post-treatment to identify co-targetable pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.